molecular formula C23H25N3O2S B4086954 N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B4086954
M. Wt: 407.5 g/mol
InChI Key: SBZLBLRRVHGMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of quinazoline-based compounds and has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting PDE4, N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, reduce the infiltration of immune cells into inflamed tissues, and induce apoptosis in cancer cells. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is its specificity for PDE4, which makes it a potentially safer and more effective therapeutic agent compared to non-specific PDE inhibitors. However, the compound has some limitations in lab experiments, including its low solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for the research and development of N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide. One of the main areas of focus is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and half-life in vivo. Another direction is the evaluation of the compound's efficacy in clinical trials for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the potential synergistic effects of N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide with other therapeutic agents should be further explored.

Scientific Research Applications

N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing the immune response in autoimmune disorders. The compound has also been found to have a synergistic effect when combined with other chemotherapeutic agents.

properties

IUPAC Name

N-cycloheptyl-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-21(24-17-10-4-1-2-5-11-17)16-29-23-25-20-15-9-8-14-19(20)22(28)26(23)18-12-6-3-7-13-18/h3,6-9,12-15,17H,1-2,4-5,10-11,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZLBLRRVHGMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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